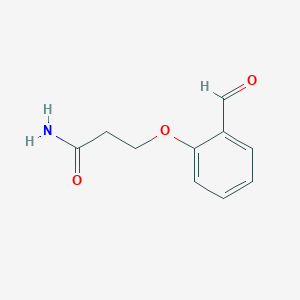

3-(2-Formylphenoxy)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-formylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-10(13)5-6-14-9-4-2-1-3-8(9)7-12/h1-4,7H,5-6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKCRVJLXSTFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Formylphenoxy Propanamide and Analogous Phenoxypropanamide Scaffolds

Strategies for Phenoxy Ether Linkage Construction

The formation of the aryl-alkyl ether bond is a critical step in assembling the phenoxypropanamide scaffold. The Williamson ether synthesis is the most traditional and widely applied method, though alternative protocols exist for specific substrates or conditions.

Elaboration of Williamson Ether Synthesis for Aryl-Alkyl Ether Formation

The Williamson ether synthesis is a versatile and robust method for forming ethers via an SN2 (bimolecular nucleophilic substitution) reaction. wikipedia.orgbyjus.com The reaction involves a nucleophilic alkoxide (or phenoxide) ion reacting with an organohalide or another electrophile with a good leaving group. byjus.comwvu.edu For the synthesis of the 3-(2-formylphenoxy)propanamide backbone, this typically involves the reaction of a phenoxide with an alkyl halide.

The synthesis of the precursor, 3-(2-formylphenoxy)propanoic acid, illustrates this method. Salicylaldehyde (B1680747) is reacted with 3-chloropropanoic acid in the presence of a strong base like sodium hydroxide (B78521) (NaOH). nih.gov The NaOH first deprotonates the phenolic hydroxyl group of salicylaldehyde to form the more nucleophilic sodium phenoxide. This phenoxide then attacks the carbon atom bearing the chlorine in 3-chloropropanoic acid, displacing the chloride ion and forming the ether linkage. wikipedia.org

The reaction generally proceeds under the following conditions:

Nucleophile: A phenoxide, generated in situ from a phenol (B47542) and a base.

Electrophile: A primary alkyl halide (e.g., 3-halopropanoic acid or its derivatives) is preferred to minimize competing elimination reactions. masterorganicchemistry.comteachthemechanism.com

Base: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is commonly used to deprotonate the phenol. youtube.com Sodium hydride (NaH) is another effective base that forms an alkoxide and hydrogen gas, which bubbles out of the solution. masterorganicchemistry.com

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often used. wikipedia.org Aqueous solutions can also be employed, particularly when using hydroxide bases. wvu.edunih.gov

Temperature: The reaction is typically heated, often between 50 and 100 °C, to ensure a reasonable reaction rate. wikipedia.org

A typical laboratory procedure for the synthesis of the carboxylic acid precursor is detailed below.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| Salicylaldehyde | 3-Chloropropanoic acid | Sodium Hydroxide (NaOH) | Water | Heated under reflux for 4 hours | 3-(2-Formylphenoxy)propanoic acid |

Table based on data from Gresham et al., 1949, as cited in nih.gov

Alternative Etherification Protocols

While the Williamson synthesis is common, other methods can be employed for aryl-alkyl ether formation, particularly in complex molecules or when the SN2 pathway is disfavored.

The Ullmann Condensation (or Ullmann-type reaction) is a copper-catalyzed method to form aryl ethers from an aryl halide and an alcohol or phenol. organic-chemistry.orgwikipedia.org The traditional Ullmann reaction required harsh conditions, including high temperatures (often over 200 °C) and stoichiometric amounts of copper. wikipedia.orgmdpi.com Modern advancements have led to the development of catalytic systems using soluble copper salts with ligands, which allow the reaction to proceed under milder conditions (80–120 °C). mdpi.comnih.gov This method is particularly useful when the SN2 reaction is not feasible, for example, if the aromatic ring is deactivated. The general reactivity for the aryl halide in these reactions follows the trend: I > Br > Cl. mdpi.com

Another powerful alternative is the Buchwald-Hartwig amination , which can be adapted for ether synthesis (Buchwald-Hartwig etherification). This palladium-catalyzed cross-coupling reaction forms C-O bonds and is known for its high functional group tolerance and milder reaction conditions compared to the classical Ullmann condensation.

Amide Functional Group Formation Approaches

The conversion of the carboxylic acid group of a precursor like 3-(2-formylphenoxy)propanoic acid into the primary amide of 3-(2-formylphenoxy)propanamide is a key final step. This transformation can be achieved through several reliable methods.

Amidation Reactions from Carboxylic Acid Precursors and Amines

Directly reacting a carboxylic acid with an amine (in this case, ammonia) to form an amide is challenging because the acidic carboxylic acid and basic amine undergo a rapid acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. chemistrysteps.comfishersci.co.uk Heating this salt to high temperatures (>100 °C) can drive off water and form the amide, but these conditions are often too harsh for molecules with sensitive functional groups. chemistrysteps.com

Therefore, the use of coupling agents is the preferred method. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. chemistrysteps.comlibretexts.org The reactions are typically run at room temperature and provide good to excellent yields. chemistrysteps.com

Commonly used coupling systems include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. chemistrysteps.comfishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk

Additives: To improve yields and prevent side reactions (like racemization in chiral acids), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often used in conjunction with carbodiimides. nih.gov

Other Coupling Reagents: A variety of other reagents exist, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency. fishersci.co.uknih.gov

A general protocol for the primary amidation of a carboxylic acid like 3-phenylpropanoic acid involves activation with ethyl chloroformate and triethylamine, followed by reaction with ammonium chloride (NH₄Cl) as the ammonia (B1221849) source. researchgate.net

| Carboxylic Acid | Activation Reagents | Amine Source | Solvent | Yield |

| 3-Phenylpropanoic acid | Ethyl Chloroformate, Triethylamine | Ammonium Chloride | Tetrahydrofuran (THF) | 99% |

Table based on data from researchgate.net

Nucleophilic Acyl Substitution Strategies

A classic approach is to first convert the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride . fishersci.co.uklatech.edu This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting acyl chloride is highly electrophilic and reacts readily with a nucleophile like ammonia or a primary amine to form the amide. libretexts.org This two-step process (activation then substitution) is highly effective.

The general mechanism for nucleophilic acyl substitution proceeds in two stages:

Nucleophilic Addition: The nucleophile (ammonia) attacks the electrophilic carbonyl carbon of the activated acyl compound (e.g., acyl chloride), breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride ion). masterorganicchemistry.com

This pathway ensures that the less reactive carboxylic acid is transformed into a highly reactive intermediate, facilitating a smooth and efficient reaction with the amine nucleophile.

Introduction and Interconversion of Formyl Groups within Phenoxy Scaffolds

In an alternative synthetic route, the formyl (-CHO) group can be introduced onto the aromatic ring after the phenoxypropanamide scaffold has been constructed. This requires an electrophilic aromatic substitution reaction that directs the formyl group to the ortho position relative to the activating ether oxygen.

Several classical name reactions are used for the ortho-formylation of phenols. uio.no

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) (CHCl₃) and a strong base (like NaOH) to formylate phenols, primarily at the ortho position. wikipedia.orgbyjus.com The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. allen.in The phenoxide attacks the dichlorocarbene, and subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. wikipedia.org The reaction is typically heated to 60-70 °C in a biphasic solvent system. numberanalytics.com

Duff Reaction: The Duff reaction employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (like glyceroboric acid or trifluoroacetic acid). wikipedia.orgchemeurope.com It is effective for electron-rich aromatic compounds like phenols and preferentially directs formylation to the ortho position. wikipedia.orgsemanticscholar.org The electrophilic species is an iminium ion derived from hexamine, and the final aldehyde is formed after an acid hydrolysis step. chemeurope.com

Magnesium-Mediated Formylation: A milder and highly regioselective method for ortho-formylation involves using paraformaldehyde in the presence of a magnesium salt, such as magnesium dichloride (MgCl₂), and a base like triethylamine. mdma.ch This method has been shown to give excellent yields for various substituted phenols. The magnesium ion is thought to play a key role in coordinating the phenoxide and directing the electrophile to the ortho position. mdma.ch

| Formylation Method | Reagents | Key Features |

| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Electrophile is dichlorocarbene; favors ortho-formylation. wikipedia.orgallen.in |

| Duff Reaction | Hexamine, Acid (e.g., TFA) | Electrophile is an iminium ion; favors ortho-formylation. wikipedia.orgsemanticscholar.org |

| Casnati-Skattebøl Formylation | Paraformaldehyde, MgCl₂, Triethylamine | Mild conditions; highly selective for ortho position. uio.nomdma.ch |

Chemo- and Regioselective Synthesis Pathways

The synthesis of 3-(2-Formylphenoxy)propanamide, a molecule featuring both an aldehyde and an amide functional group attached to a phenoxy backbone, presents a classic challenge in selective organic synthesis. The preparation necessitates a strategy that can distinguish between multiple reactive sites on the precursor molecules, a concept known as chemoselectivity, and direct reactions to a specific position, known as regioselectivity.

A plausible and efficient two-step synthesis of 3-(2-Formylphenoxy)propanamide begins with the synthesis of its carboxylic acid precursor, 3-(2-Formylphenoxy)propanoic acid. This is achieved via a Williamson ether synthesis. In this reaction, salicylaldehyde (2-hydroxybenzaldehyde) is reacted with 3-chloropropanoic acid in the presence of a strong base like sodium hydroxide. nih.gov

Chemoselectivity in Williamson Ether Synthesis: The key challenge in this step is the selective O-alkylation of the phenolic hydroxyl group in salicylaldehyde without engaging the aldehyde functionality. The hydroxide base deprotonates the phenol, which is significantly more acidic than any C-H bond on the aromatic ring or the alkyl halide, forming a sodium phenoxide intermediate. This phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of 3-chloropropanoic acid, displacing the chloride ion and forming the desired ether linkage. The aldehyde group, being electrophilic, remains unreactive under these nucleophilic and basic conditions, thus ensuring high chemoselectivity.

Regioselectivity in Aromatic Substitution: The starting material, salicylaldehyde, has a defined substitution pattern (ortho-formyl phenol), which dictates the regiochemistry of the final product. The ether synthesis occurs at the phenolic oxygen, fixing the position of the propanamide side chain relative to the formyl group on the benzene (B151609) ring.

The second step is the amidation of the resulting 3-(2-Formylphenoxy)propanoic acid. This transformation of a carboxylic acid into a primary amide can be achieved using various standard peptide coupling agents.

Chemoselectivity in Amidation: This step requires the selective reaction of the carboxylic acid with an ammonia source (e.g., ammonium chloride with a coupling agent) in the presence of the aldehyde group. Common coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (hydroxybenzotriazole) activate the carboxylic acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia to form the amide. The aldehyde group, while electrophilic, is generally less reactive towards the activated acid or the ammonia under these conditions than the targeted nucleophilic substitution, allowing for the chemoselective formation of 3-(2-Formylphenoxy)propanamide.

The table below outlines the reaction parameters for the synthesis of the precursor.

| Reaction Step | Reactants | Reagents & Conditions | Product | Reference |

| Ether Synthesis | Salicylaldehyde, 3-Chloropropanoic Acid | NaOH, Water, Reflux | 3-(2-Formylphenoxy)propanoic acid | nih.gov |

| Amidation | 3-(2-Formylphenoxy)propanoic acid | NH₃ source (e.g., NH₄Cl), Coupling agent (e.g., EDCI/HOBt), Organic Solvent | 3-(2-Formylphenoxy)propanamide | General Method |

Multicomponent Reaction (MCR) Approaches for Phenoxy-Amide Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a highly efficient alternative to traditional linear synthesis. uni-halle.de They offer advantages in terms of atom economy, reduced waste, and the rapid generation of molecular diversity. prepchem.com For the synthesis of phenoxy-amide derivatives, MCRs can provide a powerful platform for constructing complex molecular architectures in fewer steps.

One of the most prominent MCRs for amide bond formation is the Ugi reaction . A classic Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction could be adapted to synthesize complex phenoxy-amide scaffolds. For instance, a bifunctional reactant like 2-(2-formylphenoxy)acetic acid could serve as both the aldehyde and carboxylic acid component in an Ugi reaction with an amine and an isocyanide. This would lead to the rapid assembly of a complex molecule featuring the desired phenoxy-amide motif. orgsyn.org

Another relevant MCR is the Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound (like an aldehyde), and an isocyanide to form an α-acyloxy carboxamide. uni-halle.de While not directly forming a simple amide, this reaction highlights the ability of MCRs to utilize formyl-phenoxy structures to create complex amide-related scaffolds.

The table below summarizes a representative MCR that utilizes a formyl-phenoxy precursor to generate a complex heterocyclic amide structure, demonstrating the potential of this approach.

| MCR Type | Key Reactants | Product Class | Key Features | Reference |

| Ugi-type Reaction | 2-(2-Formylphenoxy)acetic acid, 2-Aminobenzamide, Isocyanide | Oxazepine-Quinazolinone bis-Heterocyclic Amides | Catalyst-free, high yield, forms C-C, C-O, and C-N bonds in one pot. | orgsyn.org |

| General Passerini Reaction | Carboxylic Acid, Carbonyl Compound (e.g., Salicylaldehyde), Isocyanide | α-Acyloxy Carboxamides | Convergent synthesis of complex amide derivatives. | uni-halle.de |

These MCR strategies offer a convergent and atom-economical alternative to linear synthetic routes for preparing libraries of diverse phenoxy-amide derivatives for applications in drug discovery and materials science. researchgate.net

Investigative Reactivity and Mechanistic Pathways of 3 2 Formylphenoxy Propanamide

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Its position on the benzene (B151609) ring, ortho to the ether linkage, influences its reactivity through electronic and steric effects.

Nucleophilic Addition Reactions

The quintessential reaction of the aldehyde group in 3-(2-Formylphenoxy)propanamide is nucleophilic addition. In this process, a nucleophile attacks the electron-deficient carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, followed by protonation of the resulting alkoxide ion. A wide array of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates. For instance, the reaction with a Grignard reagent (R-MgBr) would lead to the formation of a secondary alcohol after an acidic workup. These reactions are fundamental for creating new carbon-carbon bonds.

Condensation Reactions (e.g., Imine Formation)

Condensation reactions of the aldehyde moiety involve an initial nucleophilic addition followed by the elimination of a small molecule, typically water. A prominent example is the reaction with primary amines to form imines, also known as Schiff bases. lumenlearning.com This reaction is reversible and generally catalyzed by acid. libretexts.org

The mechanism for imine formation proceeds through several distinct steps: libretexts.org

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). lumenlearning.comlibretexts.org

Elimination of Water: The lone pair on the nitrogen helps to expel a water molecule, forming a positively charged species known as an iminium ion. libretexts.org

Deprotonation: A base (such as water or the amine reactant) removes a proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst. lumenlearning.comlibretexts.org

The rate of imine formation is highly dependent on the pH of the reaction medium. lumenlearning.com A pH around 5 is often optimal because it is acidic enough to protonate the hydroxyl group for elimination but not so acidic that it protonates the reactant amine, which would render it non-nucleophilic. lumenlearning.commasterorganicchemistry.com

Table 1: Examples of Imine Formation with 3-(2-Formylphenoxy)propanamide

| Reactant Amine | Product Name |

| Aniline | 3-(2-((Phenylimino)methyl)phenoxy)propanamide |

| Ethylamine | 3-(2-((Ethylimino)methyl)phenoxy)propanamide |

| Benzylamine | 3-(2-((Benzylimino)methyl)phenoxy)propanamide |

Selective Oxidation and Reduction Pathways

The aldehyde group can be selectively transformed through both oxidation and reduction reactions without affecting the amide functionality.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Mild and selective methods are often preferred to avoid side reactions. For example, catalyzed oxidation using dioxygen in the presence of heteropolyacids can convert aldehydes to carboxylic acids with high yields. academie-sciences.fr Another approach involves using hydrogen peroxide with a suitable catalyst. nih.gov The oxidation of 3-(2-Formylphenoxy)propanamide would yield 2-(2-carbamoylethoxy)benzoic acid.

Reduction: Selective reduction of the aldehyde to a primary alcohol is a common and useful transformation. Chemoselective reducing agents are required to avoid the reduction of the less reactive amide group. Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this purpose, as it readily reduces aldehydes and ketones but typically does not affect amides or esters. iwu.edu The reaction of 3-(2-Formylphenoxy)propanamide with NaBH₄ would produce 3-(2-(Hydroxymethyl)phenoxy)propanamide. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the amide group.

Table 2: Selective Oxidation and Reduction of the Aldehyde Moiety

| Transformation | Reagent(s) | Product |

| Oxidation | HPA-n / O₂ academie-sciences.fr | 2-(2-Carbamoylethoxy)benzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) iwu.edu | 3-(2-(Hydroxymethyl)phenoxy)propanamide |

Reactivity of the Amide Functional Group

The amide group is generally less reactive than the aldehyde group due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. However, it can undergo specific reactions, most notably hydrolysis, under forcing conditions.

Hydrolysis Mechanisms under Acidic and Basic Conditions

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond to yield a carboxylic acid and an amine (or ammonia). This reaction can be catalyzed by either acid or base and typically requires heating. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. researchgate.net The subsequent steps involve proton transfers and the eventual elimination of ammonia (B1221849) (which is protonated to form an ammonium (B1175870) ion) to give the carboxylic acid. libretexts.org

Base-Catalyzed (Alkaline) Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile and directly attacks the amide carbonyl carbon. libretexts.org This forms a tetrahedral intermediate. The intermediate then collapses, expelling the amide ion (⁻NH₂) as the leaving group, which is a very strong base. The amide ion immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia. khanacademy.org

Transformations Involving the Amide Nitrogen (N-H Bond)

The primary amide in 3-(2-Formylphenoxy)propanamide contains two N-H bonds. The protons on the nitrogen are weakly acidic and can be removed by a strong base. The resulting amidate anion is a potent nucleophile. While resonance stabilization in amides reduces the reactivity at the nitrogen compared to amines, transformations are still possible. mdpi.com

Substitution at the amide nitrogen can occur, although this often requires specific conditions. For example, N-alkylation can be achieved by first deprotonating the amide with a strong base followed by reaction with an alkyl halide. The reduced resonance stabilization in certain substituted amides can lead to unique reactivity, such as rearrangements or Sₙ1/Sₙ2-type reactions at the nitrogen atom, though these are more characteristic of amides with electronegative substituents on the nitrogen. mdpi.com For a simple primary amide like that in 3-(2-Formylphenoxy)propanamide, such reactions are less common but represent a potential pathway for further functionalization.

Nucleophilic Acyl Substitution at the Amide Carbonyl

The amide functional group is generally the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. This reduced reactivity is attributed to the resonance stabilization of the amide bond, where the nitrogen's lone pair of electrons delocalizes with the carbonyl group, decreasing the electrophilicity of the carbonyl carbon. libretexts.org Consequently, harsh reaction conditions are often required to effect transformations at the amide carbonyl.

The mechanism of nucleophilic acyl substitution at the amide carbonyl of 3-(2-formylphenoxy)propanamide is expected to proceed through a tetrahedral intermediate. masterorganicchemistry.com This two-step process involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of a leaving group. masterorganicchemistry.com

Under Basic Conditions:

Nucleophilic Attack: A strong nucleophile directly attacks the carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral alkoxide intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. In the case of a primary amide, the leaving group would be an amide anion (NH₂⁻), which is a very strong base and therefore a poor leaving group. This contributes to the low reactivity of amides.

Under Acidic Conditions:

Protonation: The carbonyl oxygen is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A weaker nucleophile can then attack the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nucleophile to the amino group, converting it into a better leaving group (ammonia, NH₃).

Leaving Group Departure: The tetrahedral intermediate collapses, and the leaving group (NH₃) departs, leading to the formation of the substitution product after deprotonation.

The reactivity of the amide in 3-(2-formylphenoxy)propanamide can be influenced by the nature of the nucleophile and the reaction conditions, as illustrated in the hypothetical reactivity table below.

| Nucleophile | Conditions | Plausible Product | Relative Rate |

| H₂O/H⁺ | Strong Acid, Heat | 3-(2-Formylphenoxy)propanoic acid | Very Slow |

| H₂O/OH⁻ | Strong Base, Heat | 3-(2-Formylphenoxy)propanoate | Slow |

| CH₃OH/H⁺ | Strong Acid, Heat | Methyl 3-(2-formylphenoxy)propanoate | Very Slow |

| NH₂OH | Mild Base | N-hydroxy-3-(2-formylphenoxy)propanamide | Slow |

Interplay and Remote Effects between Formyl and Amide Functional Groups

The presence of a formyl group at the ortho position relative to the propanamide side chain can exert significant electronic and steric effects on the reactivity of the amide group.

Electronic Effects:

The formyl group is an electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance delocalization of the π electrons. This electron-withdrawing nature can influence the reactivity of the amide in several ways:

Increased Electrophilicity of the Amide Carbonyl: The formyl group can inductively withdraw electron density from the phenyl ring, which in turn can withdraw electron density from the ether oxygen and the propanamide side chain. This remote electronic effect could slightly increase the partial positive charge on the amide carbonyl carbon, making it more susceptible to nucleophilic attack. However, this effect is likely to be modest due to the distance between the two functional groups.

Modulation of Amide Resonance: The electronic demand of the formyl group might subtly affect the delocalization of the nitrogen lone pair into the amide carbonyl, potentially altering the stability and reactivity of the amide bond.

Potential Intramolecular Interactions:

The proximity of the formyl and amide groups allows for the possibility of intramolecular interactions, which could lead to unique mechanistic pathways. For instance, under certain conditions, the amide nitrogen or oxygen could act as an intramolecular nucleophile, attacking the formyl carbon. Conversely, the formyl oxygen could interact with the amide protons. Such interactions could facilitate cyclization or rearrangement reactions, although these are speculative without experimental evidence.

| Interaction Type | Potential Consequence |

| Intramolecular Hydrogen Bonding | Stabilization of specific conformers, potentially influencing reactivity. |

| Intramolecular Nucleophilic Attack | Formation of cyclic intermediates, leading to rearrangement or cyclization products. |

Stereochemical Considerations in Reaction Outcomes

If a chiral center is introduced into the 3-(2-formylphenoxy)propanamide structure, for example, at the 2-position of the propanamide chain (i.e., 2-methyl-3-(2-formylphenoxy)propanamide), then reactions involving this chiral center will have stereochemical implications.

When a chiral molecule undergoes a reaction at its stereocenter, the stereochemistry of the product can be influenced by the reaction mechanism. pharmaacademias.com The three primary stereochemical outcomes are retention of configuration, inversion of configuration, and racemization.

Retention of Configuration: The product has the same stereochemical configuration as the reactant.

Inversion of Configuration: The product has the opposite stereochemical configuration to the reactant. This is characteristic of Sₙ2 reactions.

Racemization: A mixture of both enantiomers is formed, often through a planar intermediate like a carbocation.

In the context of a chiral derivative of 3-(2-formylphenoxy)propanamide, any reaction that proceeds via a mechanism that directly involves the chiral center would need to be analyzed for its stereochemical outcome. For instance, if a nucleophilic substitution were to occur at the chiral carbon, the stereospecificity of the reaction would be a key consideration. masterorganicchemistry.com

The table below illustrates hypothetical stereochemical outcomes for a reaction at a chiral center in a modified 3-(2-formylphenoxy)propanamide.

| Reaction Type at Chiral Center | Predominant Stereochemical Outcome |

| Sₙ2 Substitution | Inversion of Configuration |

| Sₙ1 Substitution | Racemization |

| Reaction not involving the chiral center | Retention of Configuration |

Enantioselective reactions, which preferentially form one enantiomer over the other, would require the use of chiral reagents or catalysts. pharmaacademias.com The stereoselectivity of such reactions is a critical aspect of modern organic synthesis. encyclopedia.pub

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 2 Formylphenoxy Propanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy served as a cornerstone in the structural elucidation of 3-(2-Formylphenoxy)propanamide, confirming the connectivity of atoms and providing insights into the molecule's three-dimensional structure.

1D and 2D NMR Techniques for Connectivity and Stereochemistry

One-dimensional (1D) and two-dimensional (2D) NMR experiments were instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the bonding framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the aldehyde proton, the methylene (B1212753) protons of the propanamide chain, and the amide protons. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The aldehyde proton is expected to be a sharp singlet further downfield, around 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group. The two methylene groups of the propanamide side chain would likely appear as triplets in the range of 2.5-4.5 ppm, with their coupling confirming their adjacent positions. The amide (N-H) protons would present as one or two broad signals, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the aldehyde and amide groups are expected at the most downfield shifts, typically in the range of 160-200 ppm. The aromatic carbons would resonate between 110 and 160 ppm, while the methylene carbons of the propanamide chain would appear in the more upfield region of the spectrum.

2D NMR Techniques (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, clearly showing the correlation between the adjacent methylene groups in the propanamide chain and the coupling between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish one-bond correlations between protons and their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde CH O | 9.8 - 10.0 | 185 - 195 |

| Aromatic C H | 7.0 - 8.0 | 110 - 160 |

| O-C H₂ | 4.0 - 4.5 | 60 - 70 |

| C-C H₂-C | 2.5 - 3.0 | 30 - 40 |

| Amide NH ₂ | Variable (broad) | - |

| Amide C =O | - | 170 - 180 |

Note: These are predicted chemical shift ranges and actual experimental values may vary depending on the solvent and other experimental conditions.

Conformational Analysis via NMR Spectroscopic Data

The spatial arrangement of the molecule, or its conformation, can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are close to each other, providing valuable information about the molecule's preferred three-dimensional structure in solution. For 3-(2-Formylphenoxy)propanamide, these techniques could elucidate the relative orientation of the propanamide side chain with respect to the formylphenoxy ring.

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Characteristic Functional Group Stretches (C=O, N-H, C-O-C)

The IR and Raman spectra of 3-(2-Formylphenoxy)propanamide would be dominated by strong absorption bands corresponding to its key functional groups.

C=O Stretching: Two distinct carbonyl stretching vibrations are expected. The aldehyde C=O stretch would typically appear in the region of 1690-1715 cm⁻¹, while the amide C=O stretch (Amide I band) would be observed at a slightly lower frequency, around 1650-1680 cm⁻¹.

N-H Stretching: The N-H stretching vibrations of the primary amide group would give rise to two bands in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) would be expected in the fingerprint region of the IR spectrum, typically around 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1690 - 1715 |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 |

| Amide N-H | Symmetric & Asymmetric Stretch | 3200 - 3400 |

| Ether C-O-C | Asymmetric Stretch | 1200 - 1250 |

| Ether C-O-C | Symmetric Stretch | 1000 - 1100 |

Elucidation of Intermolecular Hydrogen Bonding through Vibrational Signatures

The presence of the amide group, a potent hydrogen bond donor and acceptor, suggests the likelihood of intermolecular hydrogen bonding in the solid state or in concentrated solutions. This can be investigated by observing shifts in the N-H and C=O stretching frequencies. For instance, the N-H stretching bands may broaden and shift to lower wavenumbers upon hydrogen bond formation. Similarly, the amide C=O stretching frequency may also shift to a lower value.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound and, consequently, its elemental composition. For 3-(2-Formylphenoxy)propanamide (C₁₀H₁₁NO₃), HRMS would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) with a mass-to-charge ratio (m/z) that is consistent with the calculated exact mass. This would provide unambiguous confirmation of the molecular formula.

X-ray Crystallography for Solid-State Structure and Packing Analysis

The solid-state structure of the closely related compound, 3-(2-formylphenoxy)propanoic acid, has been elucidated through single-crystal X-ray diffraction, offering critical insights into its molecular architecture and crystal packing. This analysis reveals the precise three-dimensional arrangement of the molecule in the crystalline lattice, governed by a combination of intramolecular conformational preferences and intermolecular forces.

Molecular Conformation and Torsion Angles in the Crystalline State

In the crystalline state, the conformation of 3-(2-formylphenoxy)propanoic acid is characterized by specific torsion angles that define the spatial relationship between its constituent parts. The methylene fragments of the propanoic acid side chain adopt a synclinal conformation. A key torsion angle is that of the C-C-C-O chain in the propanoic acid moiety, which dictates the orientation of the carboxylic acid group relative to the phenoxy ring.

A significant feature of the molecular structure is the orientation of the carboxylic acid group, which is twisted out of the plane of the phenyl ring. This twisting is attributed to repulsive forces between the lone pairs of the ether oxygen atom and the carbonyl oxygen of the carboxylic acid. The distance between these two oxygen atoms (O2···O3) is 3.034 (3) Å.

| Atoms | Angle (°) |

|---|---|

| C3-C2-C1-O1 | 65.9 (3) |

Intermolecular Interactions and Crystal Engineering: C-H…O and O-H…O Interactions

The three-dimensional organization of 3-(2-formylphenoxy)propanoic acid in the crystal is primarily directed by a network of intermolecular hydrogen bonds. Notably, the carboxylic acid group participates in the formation of a catemer motif along the direction, a common hydrogen-bonding pattern for carboxylic acids in the solid state. This is in contrast to the often-expected dimeric structures.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O3—H31···O4(i) | 0.94(3) | 1.69(3) | 2.625(3) | 177(3) |

| C11—H11A···O4(ii) | 0.97(3) | 2.51(3) | 3.453(4) | 164(2) |

| C11—H11B···O1(iii) | 0.97(3) | 2.59(3) | 3.465(4) | 151(2) |

Symmetry codes: (i) x+1, y, z; (ii) -x+1, -y+1, -z+1; (iii) x, y-1, z.

Computational and Theoretical Studies on 3 2 Formylphenoxy Propanamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. cyberleninka.runih.gov DFT is employed to predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters. researchgate.net

A fundamental application of DFT is the determination of a molecule's optimized geometry—the lowest energy arrangement of its atoms in three-dimensional space. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting bond lengths, bond angles, and dihedral angles represent the molecule's most stable structure.

A study on the analogue compound, 2-(2-Formylphenoxy)acetamide (B1273628), successfully synthesized the molecule and confirmed its crystal structure through X-ray diffraction. researchgate.net The experimental geometric parameters were then compared with those calculated using DFT methods, showing a high degree of correlation. researchgate.net This comparison validates the accuracy of the theoretical model.

Below is a selection of calculated and experimental geometric parameters for 2-(2-Formylphenoxy)acetamide, illustrating the typical outputs of such an analysis. researchgate.net

Table 1: Selected Geometric Parameters for 2-(2-Formylphenoxy)acetamide

| Parameter | Type | Atoms | Theoretical (DFT) Value | Experimental (XRD) Value |

|---|---|---|---|---|

| Bond Length | C=O (amide) | C(11)-O(13) | 1.209 Å | 1.200 Å |

| Bond Length | C-N (amide) | C(11)-N(12) | 1.368 Å | 1.321 Å |

| Bond Length | C-O (ether) | O(9)-C(10) | 1.403 Å | 1.409 Å |

| Bond Angle | Amide | O(13)-C(11)-N(12) | 123.45° | 123.71° |

| Bond Angle | Amide | N(12)-C(11)-C(10) | 112.79° | 110.44° |

| Torsion Angle | Chain | O(9)-C(10)-C(11)-N(12) | -179.98° | -179.95° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and more reactive. researchgate.net

DFT calculations are used to determine the energies of these frontier orbitals and to calculate global reactivity descriptors. These descriptors, such as chemical hardness, softness, and electronegativity, are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity. researchgate.net For the analogue 2-(2-Formylphenoxy)acetamide, FMO analysis was performed to understand the molecule's electronic structure and activity. researchgate.net

Table 2: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

A Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's constant electron density surface. researchgate.net The MESP surface displays regions of varying charge distribution, typically using a color spectrum: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net

This technique is highly effective for identifying sites of intermolecular interactions, such as hydrogen bonding. mdpi.com In the computational study of 2-(2-Formylphenoxy)acetamide, MESP analysis was conducted to investigate the molecule's charge distribution and predict its reactive sites. researchgate.net Such an analysis would reveal the negative potential around the carbonyl oxygen atoms and the positive potential near the amide hydrogens, indicating their roles in potential interactions.

DFT calculations can accurately predict various spectroscopic properties, providing a powerful complement to experimental characterization. By calculating the magnetic shielding of atomic nuclei, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. pearson.com Similarly, by computing the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to Infrared (IR) and Raman spectroscopy can be determined. researchgate.net

In the study of 2-(2-Formylphenoxy)acetamide, theoretical vibrational frequencies were calculated and compared with experimental Fourier-transform infrared (FTIR) spectra. researchgate.net The strong correlation between the predicted and observed spectra aids in the definitive assignment of vibrational modes. For instance, characteristic peaks for C=O stretching and N-H bending vibrations were identified. researchgate.net Furthermore, the study reported ¹³C NMR data, identifying the highly deshielded peak of the formyl group's carbonyl carbon at 190.64 ppm and the amide carbonyl peak at 170.04 ppm. researchgate.net

Table 3: Selected Vibrational Frequencies for 2-(2-Formylphenoxy)acetamide

| Vibrational Mode | Experimental FTIR (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretching | 3350 | Amide N-H group |

| C-H Stretching (Aromatic) | 3155 | Aromatic ring C-H bonds |

| C=O Stretching (Formyl) | 1682 | Aldehyde carbonyl group |

| C=O Stretching (Amide) | 1598 | Amide I band |

| N-H Bending (Amide) | 1578 | Amide II band |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule's conformation evolves. researchgate.net This approach provides detailed information on the dynamics, conformational changes, and thermodynamic properties of molecules. chemrxiv.org

Molecules, particularly those with several rotatable bonds like 3-(2-Formylphenoxy)propanamide, are not static entities but exist as an ensemble of different conformations. biorxiv.org MD simulations are the ideal tool to explore this conformational landscape. nih.gov By simulating the molecule in a solvent box (e.g., water) or at an interface, researchers can observe how it folds, flexes, and interacts with its environment. mdpi.com

These simulations can reveal preferred conformations, the energy barriers between them, and the timescale of conformational changes. Such information is critical for understanding how a molecule might interact with a biological target, such as a receptor or enzyme, as its shape and flexibility are key determinants of its function. researchgate.net While specific MD studies on 3-(2-Formylphenoxy)propanamide were not identified, this technique would be essential for characterizing its dynamic behavior and understanding its interactions in a biological context.

Compound Index

Reaction Mechanism Elucidation via Ab Initio Molecular Dynamics (AIMD) and Metadynamics

There are currently no published studies that utilize Ab Initio Molecular Dynamics (AIMD) or Metadynamics to elucidate the reaction mechanisms of 3-(2-Formylphenoxy)propanamide. Such computational techniques are powerful for exploring reaction pathways, determining transition states, and calculating activation energies. For instance, AIMD allows for the simulation of molecular motion on-the-fly from electronic structure calculations, providing a dynamic picture of chemical reactions. Metadynamics is a powerful enhanced sampling technique used to accelerate the exploration of complex free energy landscapes and identify reaction coordinates. However, the scientific community has yet to apply these methods to investigate the reactivity of 3-(2-Formylphenoxy)propanamide.

Quantum Chemical Topology and Electron Density Distribution Analysis (e.g., ELF, LOL, RDG, QTAIM)

Similarly, a detailed analysis of the electron density distribution of 3-(2-Formylphenoxy)propanamide using methods like the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) has not been reported. These methods provide profound insights into the nature of chemical bonding, non-covalent interactions, and the electronic structure of molecules.

QTAIM analysis, developed by Richard Bader, partitions the electron density of a molecule to define atoms and the bonds between them, characterizing bond properties based on topological parameters at bond critical points. researchgate.net

ELF and LOL are functions that help to visualize regions of high electron localization, which are indicative of covalent bonds and lone pairs.

RDG analysis is particularly useful for identifying and visualizing non-covalent interactions, such as hydrogen bonds and van der Waals forces, by plotting the reduced density gradient against the electron density signed by the second eigenvalue of the Hessian matrix. nih.gov

While the theoretical underpinnings of these analytical tools are well-documented researchgate.netnih.govnih.gov, their specific application to generate data and detailed findings for 3-(2-Formylphenoxy)propanamide is not present in the accessible scientific literature. The absence of such fundamental computational studies highlights a gap in the chemical understanding of this particular compound.

Based on a thorough review of the available scientific literature, it is not possible to generate the requested article. The core premise of the user's outline is that the chemical compound "3-(2-Formylphenoxy)propanamide" is utilized as a building block in a variety of specific advanced synthesis applications. However, extensive searches have yielded no evidence or documentation in published research to support these claims.

The requested applications include:

The synthesis of asymmetric Poly(p-phenylene vinylene) (PPV)-type oligomers.

The development of Non-Linear Optical (NLO) materials.

The construction of benzodiazepine and oxazepine derivatives.

The formation of fused heterocyclic systems like thiazole-pyridine hybrids.

A role in isocyanide-based multicomponent reactions to form these specific heterocycles.

The search results provide general synthesis routes for these classes of materials and compounds, but none of the retrieved scientific literature mentions or utilizes "3-(2-Formylphenoxy)propanamide" as a precursor, scaffold, or reactant. Adhering to the strict instructions to generate "thorough, informative, and scientifically accurate content" solely based on the provided outline is therefore unachievable. To proceed would require fabricating data and research findings, which is contrary to the principles of scientific accuracy.

Therefore, this response must conclude that there is no basis in the available literature to describe the applications of "3-(2-Formylphenoxy)propanamide" as specified in the user's request.

Applications of 3 2 Formylphenoxy Propanamide As a Chemical Building Block in Advanced Synthesis

Intermediate in Complex Molecular Architectures (e.g., Supramolecular Host Components)

While direct scholarly research detailing the application of 3-(2-Formylphenoxy)propanamide as an intermediate in the synthesis of supramolecular host components is not extensively documented, its molecular structure presents significant potential for such applications. The compound features two key functional groups—a terminal aldehyde and a propanamide moiety—that make it a versatile building block for the construction of complex molecular architectures. The inherent reactivity of these groups allows for a variety of synthetic transformations, paving the way for the creation of larger, more intricate molecules.

The aldehyde group is a valuable precursor for numerous carbon-carbon and carbon-nitrogen bond-forming reactions. It can readily undergo reactions such as Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations to introduce new structural motifs. Furthermore, it is amenable to reductive amination and Schiff base formation, enabling the incorporation of diverse amine-containing fragments. These reactions are fundamental in the stepwise synthesis of macrocycles and other complex scaffolds that can serve as the framework for supramolecular hosts.

The propanamide group, with its N-H and C=O functionalities, is an excellent participant in hydrogen bonding. This characteristic is crucial for directing the self-assembly of molecules into well-defined supramolecular structures. The ability to form predictable hydrogen bond networks is a cornerstone of crystal engineering and the design of host-guest systems.

Evidence for the utility of the 3-(2-formylphenoxy) scaffold as a building block can be drawn from studies on analogous compounds. For instance, the related molecule, 3-(2-Formylphenoxy)propanoic acid, has been synthesized and identified as a precursor for asymmetric poly(p-phenylene vinylene) (PPV)-type oligomers. researchgate.netnih.gov These oligomers are complex, conjugated molecules with applications in materials science, highlighting the role of the 3-(2-formylphenoxy) core in constructing sophisticated molecular architectures. researchgate.netnih.gov

Additionally, the successful synthesis of 2-(2-Formylphenoxy)acetamide (B1273628) demonstrates the chemical accessibility of the formylphenoxy acetamide structure. researchgate.net Although this particular study focused on the compound's crystal structure and theoretical properties, the synthetic route confirms the viability of preparing molecules that contain both the aldehyde and amide functionalities necessary for building more complex structures. researchgate.net

The strategic combination of the reactive aldehyde and the hydrogen-bonding-capable propanamide group in 3-(2-Formylphenoxy)propanamide suggests its potential as a valuable intermediate in the synthesis of novel supramolecular hosts and other complex molecular systems. Future research in this area could unlock new synthetic pathways and lead to the development of advanced materials with tailored properties.

Interactive Data Table of Related Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Documented Role in Synthesis |

| 3-(2-Formylphenoxy)propanoic acid | C10H10O4 | Aldehyde, Carboxylic Acid | Precursor for asymmetric PPV-type oligomers |

| 2-(2-Formylphenoxy)acetamide | C9H9NO3 | Aldehyde, Acetamide | Synthesized and characterized (crystal structure) |

Supramolecular Chemistry and Non Covalent Interactions of 3 2 Formylphenoxy Propanamide and Its Derivatives

Elucidation of Hydrogen Bonding Networks

Hydrogen bonds are the principal directional forces in the self-assembly of molecules containing amide functional groups. For 3-(2-formylphenoxy)propanamide, the primary amide group (-CONH₂) provides two hydrogen bond donors (N-H) and a strong hydrogen bond acceptor (the carbonyl oxygen, C=O). This functionality typically leads to the formation of robust, predictable supramolecular motifs.

In the absence of a specific crystal structure for the propanamide, the structure of its carboxylic acid analogue, 3-(2-formylphenoxy)propanoic acid, offers significant clues. In this related molecule, the dominant interaction is a moderately strong O-H···O hydrogen bond between the carboxylic acid groups of adjacent molecules, with an O···O distance of 2.618 Å. nih.gov This primary interaction links the molecules into infinite chains. nih.govresearchgate.net

For 3-(2-formylphenoxy)propanamide, one would anticipate the N-H protons of the amide to form strong N-H···O=C hydrogen bonds with the carbonyl oxygen of a neighboring molecule. This interaction is fundamental to the structure of proteins and many synthetic polyamides. Such bonding typically results in the formation of linear chains or sheet-like structures, which are common supramolecular arrangements for primary amides. A study of the closely related compound 2-(2-formylphenoxy)acetamide (B1273628) confirms the presence of these characteristic amide interactions, which dictate its crystal packing.

Aromatic π-π Stacking Interactions

Aromatic π-π stacking is a non-covalent interaction that occurs between the electron clouds of aromatic rings. These interactions, while weaker than hydrogen bonds, play a crucial role in the stabilization of crystal structures and biological systems like DNA and proteins. researchgate.netbasicmedicalkey.com Given the presence of a phenyl ring in 3-(2-formylphenoxy)propanamide, π-π stacking is a potential contributor to its solid-state architecture.

C-H…O and Other Weak Non-Covalent Interactions

Beyond strong hydrogen bonds and π-stacking, weaker C-H···O interactions are vital for stabilizing specific molecular conformations and packing arrangements. nih.govresearchgate.net These interactions involve a carbon-hydrogen bond acting as a weak hydrogen bond donor and an oxygen atom as the acceptor. The molecular framework of 3-(2-formylphenoxy)propanamide contains multiple C-H donors (on the aromatic ring and the propane (B168953) chain) and several oxygen acceptors (aldehyde, ether, and amide).

The crystal structure of 3-(2-formylphenoxy)propanoic acid is rich with such interactions, which have been precisely characterized. nih.gov Two distinct intramolecular C-H···O hydrogen bonds are present, helping to define the molecule's conformation. nih.gov Furthermore, a network of intermolecular C-H···O bonds links the primary hydrogen-bonded chains, creating a stable three-dimensional structure. nih.gov The aldehyde oxygen atom is particularly active, participating in multiple weak hydrogen bonds that connect the primary chains along different crystallographic directions. nih.gov

The table below details the specific C-H···O and other short contacts observed in the crystal structure of 3-(2-formylphenoxy)propanoic acid, which serve as an excellent model for the interactions expected in the propanamide derivative. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

| C6-H6···O1 | 0.93 | 2.45 | 2.871 (4) | 108 | Intramolecular |

| C11-H1···O2 | 0.93 | 2.50 | 3.003 (3) | 114 | Intramolecular |

| C21-H21A···O1 | 0.97 | 2.58 | 3.486 (4) | 156 | Intermolecular |

| C22-H22B···O1 | 0.97 | 2.56 | 3.513 (4) | 168 | Intermolecular |

| C21-H21A···O3 | 0.97 | 2.58 | 3.418 (4) | 145 | Intermolecular |

| C3-H3···O4 | 0.93 | 2.57 | 3.393 (3) | 148 | Intermolecular |

Data sourced from the crystallographic study of 3-(2-Formylphenoxy)propanoic acid. nih.gov

Potential as a Component in Host-Guest Systems

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. nih.gov The design of effective hosts relies on creating pre-organized binding pockets with multiple non-covalent interaction sites that are complementary to the guest.

3-(2-Formylphenoxy)propanamide and its derivatives possess several features that make them promising components for host-guest systems. nih.gov The molecule is not a pre-formed macrocyclic host, but its functional groups could be incorporated into larger, shape-persistent architectures like aromatic oligoamide macrocycles. nih.gov The key features available for guest recognition include:

Hydrogen Bonding Sites: The amide N-H groups can act as donors, while the amide, aldehyde, and ether oxygens can act as acceptors.

Aromatic Surface: The phenyl ring can engage in π-π stacking or C-H···π interactions with suitable aromatic or aliphatic guests.

Dipolar Interactions: The polar aldehyde and amide groups create specific electrostatic potential surfaces that can direct the binding of polar guests.

By incorporating this molecule into a larger, more rigid framework, a well-defined cavity could be created. The convergent orientation of the amide, ether, and formyl groups within such a cavity could lead to strong and selective binding of complementary guest molecules, making it a valuable building block in the field of supramolecular recognition.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Formylphenoxy)propanamide, and how can reaction conditions be optimized?

Answer:

- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, coupling 2-formylphenol with a propanamide derivative using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

- Optimization :

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Catalysts : Use 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 3-(2-Formylphenoxy)propanamide?

Answer:

Q. How can computational methods predict the biological activity of 3-(2-Formylphenoxy)propanamide?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 or kinases). The formyl and amide groups may form hydrogen bonds with active sites .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~1.5), blood-brain barrier permeability, and cytochrome P450 interactions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 3-(2-Formylphenoxy)propanamide derivatives?

Answer:

Q. Table 1: Crystallographic Data for a Related Propanamide Derivative

| Parameter | Value | Source |

|---|---|---|

| Space group | P1 | |

| a, b, c (Å) | 7.7446, 8.3517, 8.4804 | |

| α, β, γ (°) | 97.99, 98.95, 90.40 | |

| Rint | 0.029 |

Q. How can contradictory pharmacological data for 3-(2-Formylphenoxy)propanamide be resolved?

Answer:

Q. What strategies improve the stability of 3-(2-Formylphenoxy)propanamide under physiological conditions?

Answer:

Q. How do substituents on the phenoxy ring affect the compound’s reactivity?

Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents increase electrophilicity of the formyl group, accelerating nucleophilic attacks (e.g., by thiols in glutathione) .

- Steric Effects : Bulky groups (e.g., tert-butyl) at the ortho position reduce amide bond rotation, stabilizing specific conformers .

Q. What advanced techniques validate hydrogen-bonding interactions in propanamide derivatives?

Answer:

- Infrared Spectroscopy (IR) : Detect N–H stretching (3300–3500 cm⁻¹) and C=O vibrations (1650–1750 cm⁻¹) .

- Solid-State NMR : Resolve intermolecular hydrogen bonds (e.g., ¹⁵N CP/MAS for amide groups) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.